1-(3,4-Difluorophenyl)cyclopropanamine
Overview
Description
1-(3,4-Difluorophenyl)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to a 3,4-difluorophenyl group and an amine group. This compound is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzaldehyde.
Formation of Cyclopropane Ring: The aldehyde undergoes a cyclopropanation reaction using diazomethane or a similar reagent to form the cyclopropane ring.
Amine Introduction: The resulting cyclopropane derivative is then subjected to reductive amination with ammonia or an amine source to introduce the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and continuous flow systems for reductive amination to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Difluorophenyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)cyclopropanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)cyclopropanamine: Similar structure but with chlorine atoms instead of fluorine.
1-(3,4-Dimethylphenyl)cyclopropanamine: Contains methyl groups instead of fluorine.
1-(3,4-Difluorophenyl)ethanamine: Similar but with an ethyl chain instead of a cyclopropane ring.
Uniqueness
1-(3,4-Difluorophenyl)cyclopropanamine is unique due to the presence of both the cyclopropane ring and the difluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s metabolic stability and binding interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3,4-difluorophenyl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLOWXCENGEIOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474709-85-8 | |
Record name | 1-(3,4-Difluorophenyl)cyclopropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474709-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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